REACTION_CXSMILES
|
[Br:1]Br.[CH2:3]([S:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[CH:7]=1)[CH3:4]>C(O)(=O)C>[CH2:3]([S:5][C:6]1[CH:11]=[CH:10][C:9]([Br:1])=[C:8]([CH3:12])[CH:7]=1)[CH3:4]
|
Name
|
|
Quantity
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2.2 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
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C(C)SC1=CC(=CC=C1)C
|
Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at RT for 2 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica eluting with DCM
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)SC1=CC(=C(C=C1)Br)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |